4,5-Dimethylbenzene-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

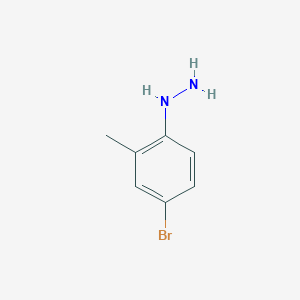

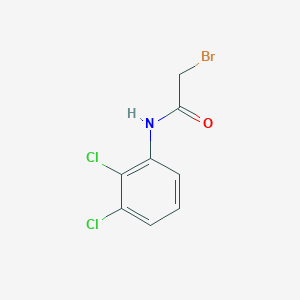

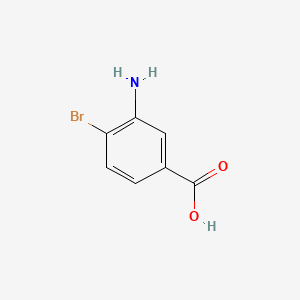

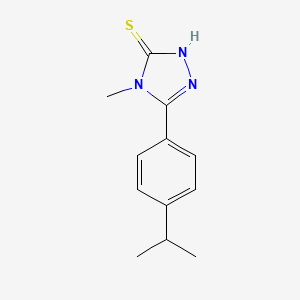

4,5-Dimethylbenzene-1,3-diamine, also known as N1,N3-Dimethylbenzene-1,3-diamine, is an organic compound . It is a derivative of benzene, which is a monocyclic aromatic hydrocarbon . The compound has a molecular weight of 136.2 .

Synthesis Analysis

The compound has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The DMBA method was first evaluated using Sia reference standard, horse serum, and carp blood .

Molecular Structure Analysis

The molecular formula of 4,5-Dimethylbenzene-1,3-diamine is C8H12N2 . The InChI code is 1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 .

Chemical Reactions Analysis

4,5-Dimethylbenzene-1,3-diamine (DMBA) has been used as a derivatization reagent for the LC-MS analysis of Sia isomers . The results demonstrate that DMBA provides superior chromatographic separation efficiency and comparable MS/MS spectra to DMB .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethylbenzene-1,3-diamine are not explicitly mentioned in the sources .

Aplicaciones Científicas De Investigación

Reactivity in Palladium(II)-Mediated Reactions

4,5-Dimethylbenzene-1,3-diamine has been studied for its reactivity in palladium(II)-mediated reactions. It showed significant reactivity compared to other compounds, leading to the formation of mixed bis(diaminocarbene) complexes. This highlights its potential in creating complex chemical structures (Kinzhalov et al., 2017).

Polyimide Synthesis

This compound plays a role in the synthesis of new polyimides. It has been used in reactions with various aromatic dianhydrides to create polyimides with properties like high glass transition temperatures, excellent solubility, and thermal stability, making them suitable for high-performance applications (Liaw et al., 2001).

Mesomorphic Behavior Study

In the study of mesomorphic behavior, derivatives of 4,5-Dimethylbenzene-1,3-diamine have been synthesized and analyzed. These studies contribute to the understanding of phase transitions and the properties of liquid crystals (Harada et al., 1995).

Development of Thermally Stable Polyimides

The compound has been used in the development of thermally stable polyimides. These materials exhibit high glass transition temperatures and stability, making them suitable for use in environments requiring materials resistant to high temperatures (Ghaemy & Alizadeh, 2009).

Oxidation and Ignition Studies

4,5-Dimethylbenzene-1,3-diamine has been involved in studies related to the oxidation and ignition of dimethylbenzenes. These studies are essential for understanding combustion processes and developing safer and more efficient combustion systems (Gaïl et al., 2008).

Soluble and Thermally Stable Polyimides Characterization

Its role in the synthesis of new, soluble, and thermally stable polyimides has been characterized. These materials exhibit properties such as solubility in various solvents and thermal stability, indicating potential for diverse industrial applications (Sadavarte et al., 2009).

Electrochromic Poly(ether sulfone) Development

The compound has been involved in the development of novel electrochromic poly(ether sulfone)s. These materials have potential applications in electrochromic devices due to their properties like coloration contrast and electrochemical stability (Huang et al., 2021).

Co-crystal Formation

4,5-Dimethylbenzene-1,3-diamine forms hydrated co-crystals with other organic molecules. This property is significant for understanding molecular interactions and crystal formation in organic compounds (Ng, 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4,5-dimethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWLOYIXJMPLNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395710 |

Source

|

| Record name | 4,5-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylbenzene-1,3-diamine | |

CAS RN |

38353-98-9 |

Source

|

| Record name | 4,5-dimethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)